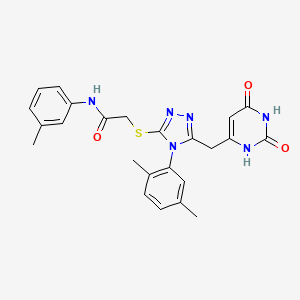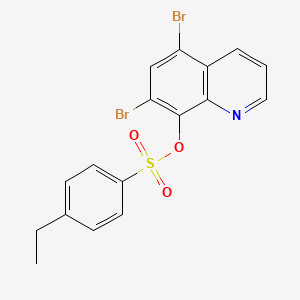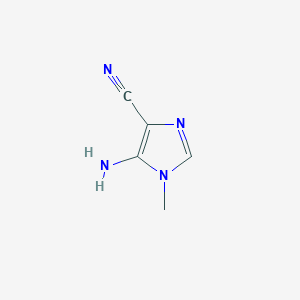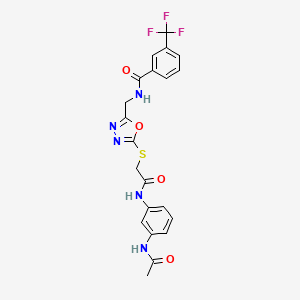![molecular formula C20H21N3O3S B2925403 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681265-22-5](/img/structure/B2925403.png)
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrazole ring and a naphthamide moiety. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing three carbon atoms and two nitrogen atoms . Naphthamide is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring and a naphthamide group. The tert-butyl group and the dioxido group would likely add steric bulk and polarity to the molecule, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the tert-butyl group could increase the compound’s hydrophobicity, while the dioxido group could increase its reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
This compound has been identified as an intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a wide antibacterial spectrum, potent activity against both Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains .
Anti-inflammatory and Analgesic Uses
Pyrazole derivatives, which include the core structure of this compound, are known for their anti-inflammatory and analgesic properties . They can be used to develop new medications that target inflammatory pathways and pain perception mechanisms.
Anticancer Research
The pyrazole moiety is a common feature in many anticancer agents. The specific structure of this compound could be explored for its potential to inhibit cancer cell growth and proliferation .
Antiviral Agents
Research has shown that certain pyrazole derivatives can act as noncovalent inhibitors of coronavirus 3CLpro, an enzyme critical for the replication of coronaviruses . This suggests that our compound could be modified to enhance its antiviral activity, particularly against SARS-CoV and related viruses.
Antifungal Effects
The compound’s derivatives have shown promise in antifungal applications, particularly through molecular docking and dynamics studies . These studies can lead to the development of new antifungal drugs that target specific enzymes or pathways in fungal organisms.
Herbicidal Properties
Pyrazole compounds have also been noted for their herbicidal activity . This compound could be used as a starting point for the synthesis of new herbicides with specific action mechanisms, potentially contributing to agricultural research and development.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-20(2,3)23-18(16-11-27(25,26)12-17(16)22-23)21-19(24)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBZLOVWGLCNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)
![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)




![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)


![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
